molecular formula C27H33NO6 B13642080 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-8-(tert-butoxy)-8-oxooctanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)-amino)-8-(tert-butoxy)-8-oxooctanoic acid

Cat. No.: B13642080
M. Wt: 467.6 g/mol
InChI Key: ULPCAXORIFXUMN-UHFFFAOYSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is primarily used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid typically involves the following steps:

    Fmoc Protection: The amino group of the starting amino acid is protected using the Fmoc group. This is achieved by reacting the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Coupling Reaction: The protected amino acid is then coupled with tert-butyl 8-oxooctanoate using a coupling agent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques like high-performance liquid chromatography (HPLC) are employed.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.

    Coupling Reactions: DCC or DIC in the presence of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) is used to facilitate peptide bond formation.

Major Products Formed

The major products formed from these reactions are peptides with specific sequences, where the Fmoc group has been removed, and the amino acids are linked via peptide bonds.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid is widely used in scientific research, particularly in the following fields:

    Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block in solid-phase peptide synthesis.

    Biology: Researchers use this compound to study protein-protein interactions, enzyme functions, and cellular processes.

    Medicine: It is employed in the development of peptide-based drugs and therapeutic agents.

    Industry: The compound is used in the production of synthetic peptides for various applications, including diagnostics and biotechnology.

Mechanism of Action

The primary mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during coupling reactions, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amino group, allowing for further reactions or biological activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid
  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid

Uniqueness

The uniqueness of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-8-(tert-butoxy)-8-oxooctanoic acid lies in its specific structure, which provides stability and ease of removal of the Fmoc group. This makes it highly valuable in peptide synthesis, where precise control over the sequence and structure of peptides is crucial.

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-8-[(2-methylpropan-2-yl)oxy]-8-oxooctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO6/c1-27(2,3)34-24(29)16-6-4-5-15-23(25(30)31)28-26(32)33-17-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,22-23H,4-6,15-17H2,1-3H3,(H,28,32)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPCAXORIFXUMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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